molecular formula C13H9ClF3N B13199144 4-(4-Chlorophenyl)-2-(trifluoromethyl)aniline

4-(4-Chlorophenyl)-2-(trifluoromethyl)aniline

Cat. No.: B13199144
M. Wt: 271.66 g/mol
InChI Key: LXLQQTRWMKHJJR-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-(trifluoromethyl)aniline is an organic compound that features both a chlorophenyl group and a trifluoromethyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using trifluoromethylating agents under specific reaction conditions, such as the presence of a radical initiator and a suitable solvent.

Industrial Production Methods

Industrial production of 4-(4-Chlorophenyl)-2-(trifluoromethyl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-(4-Chlorophenyl)-2-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(trifluoromethyl)aniline involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The chlorophenyl group can contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-3-(trifluoromethyl)aniline
  • 4-(4-Chlorophenyl)-2-(difluoromethyl)aniline
  • 4-(4-Chlorophenyl)-2-(trifluoromethyl)benzamide

Uniqueness

4-(4-Chlorophenyl)-2-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl and chlorophenyl groups on the aniline core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H9ClF3N

Molecular Weight

271.66 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-(trifluoromethyl)aniline

InChI

InChI=1S/C13H9ClF3N/c14-10-4-1-8(2-5-10)9-3-6-12(18)11(7-9)13(15,16)17/h1-7H,18H2

InChI Key

LXLQQTRWMKHJJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)N)C(F)(F)F)Cl

Origin of Product

United States

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